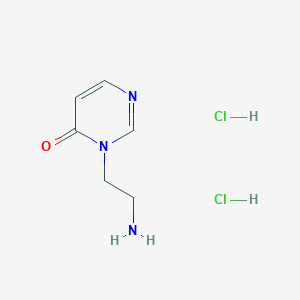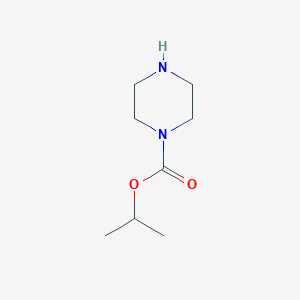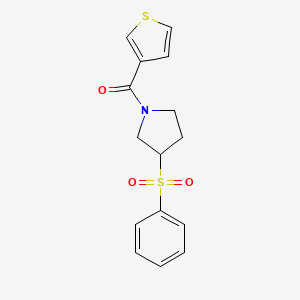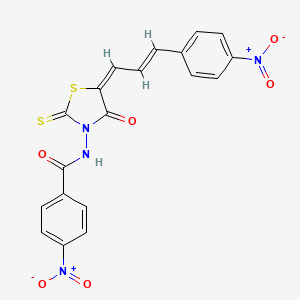![molecular formula C15H15NO4 B2748566 (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-82-9](/img/structure/B2748566.png)
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Vue d'ensemble
Description
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as MFC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MFC is a carbamate derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
Synthesis and Evaluation as Prodrugs
The synthesis and evaluation of carbamate analogues, including (2-methoxyphenyl)methyl derivatives, have been explored for their potential as prodrugs. One study focuses on the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan under mild conditions. These compounds were evaluated for their effectiveness against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. The study found that certain derivatives showed significant anti-PCP activity and improved oral administration efficacy compared to the parent drug. This research highlights the potential of (2-methoxyphenyl)methyl derivatives in medicinal chemistry and their application as prodrugs for infectious diseases (Rahmathullah et al., 1999).
Directed Lithiation for Synthetic Applications
Another area of application involves the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the utility of (2-methoxyphenyl)methyl derivatives in organic synthesis. This process allows for the selective introduction of functional groups at strategic positions, facilitating the synthesis of complex molecules. The methodology shows promise for the synthesis of diverse organic compounds, including pharmaceuticals and materials (Smith et al., 2013).
Antimitotic Agents
Research into antimitotic agents has also included compounds with (2-methoxyphenyl)methyl derivatives. These studies focus on the synthesis and biological evaluation of certain carbamates as antimitotic agents, potentially useful in cancer therapy. The differential activity of chiral isomers of these compounds in various biological systems underlines the importance of stereochemistry in the development of therapeutic agents (Temple & Rener, 1992).
Inhibition of Adipogenic Differentiation
(2-methoxyphenyl)methyl derivatives have also been investigated for their ability to inhibit adipocyte differentiation and the induction of adipokines, which are implicated in obesity-associated inflammatory and metabolic diseases. This research suggests the potential of these compounds in the development of treatments for obesity and related conditions (Sung et al., 2010).
Propriétés
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECDIOZTOFIRR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326275 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338399-82-9 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)
![3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2748494.png)


![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)